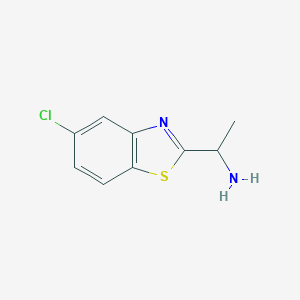

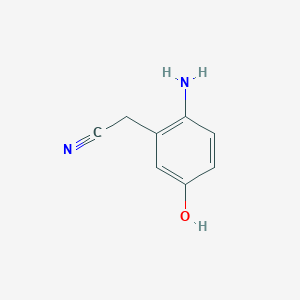

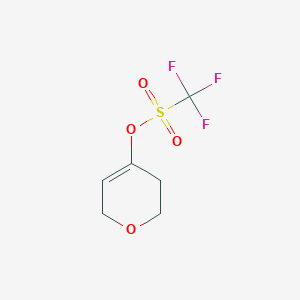

![molecular formula C9H15N B067478 10-Azatricyclo[5.2.1.04,10]decane CAS No. 173218-58-1](/img/structure/B67478.png)

10-Azatricyclo[5.2.1.04,10]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10-Azatricyclo[5.2.1.04,10]decane, also known as A-84543, is a synthetic compound that belongs to the family of opioids. It was first synthesized in the early 1990s as a potential analgesic drug, but its development was discontinued due to its limited efficacy and high toxicity. Despite its drawbacks, A-84543 has been extensively studied for its unique pharmacological properties and potential therapeutic applications.

Mécanisme D'action

10-Azatricyclo[5.2.1.04,10]decane acts on the mu-opioid receptor, which is a G-protein coupled receptor that plays a key role in pain modulation and reward pathways. 10-Azatricyclo[5.2.1.04,10]decane has been shown to have a unique binding profile, as it selectively activates the G-protein signaling pathway without causing receptor internalization or desensitization. This mechanism of action may contribute to its potential therapeutic benefits and reduced side effects.

Effets Biochimiques Et Physiologiques

10-Azatricyclo[5.2.1.04,10]decane has been shown to produce analgesia in animal models of pain, which is mediated by its activation of the mu-opioid receptor. It has also been shown to reduce the rewarding effects of opioids and cocaine, which may be mediated by its effects on the dopamine system. 10-Azatricyclo[5.2.1.04,10]decane has been shown to have a shorter duration of action compared to other opioids, which may limit its potential clinical use.

Avantages Et Limitations Des Expériences En Laboratoire

10-Azatricyclo[5.2.1.04,10]decane has several advantages as a research tool, including its unique binding profile and potential therapeutic applications. However, its limited efficacy and high toxicity may limit its use in certain experiments. Additionally, the low yield and complex synthesis may make it difficult to obtain in large quantities.

Orientations Futures

There are several future directions for the study of 10-Azatricyclo[5.2.1.04,10]decane, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of addiction, and the study of its effects on other neurotransmitter systems. Additionally, the development of new synthetic methods may facilitate the production of larger quantities of 10-Azatricyclo[5.2.1.04,10]decane for further research.

Méthodes De Synthèse

The synthesis of 10-Azatricyclo[5.2.1.04,10]decane involves several steps, including the condensation of cyclopentanone with ethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by cyclization of the intermediate with p-toluenesulfonic acid. The overall yield of the synthesis is low, and the process requires several purification steps.

Applications De Recherche Scientifique

10-Azatricyclo[5.2.1.04,10]decane has been studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain. 10-Azatricyclo[5.2.1.04,10]decane has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce the rewarding effects of opioids and cocaine.

Propriétés

Numéro CAS |

173218-58-1 |

|---|---|

Nom du produit |

10-Azatricyclo[5.2.1.04,10]decane |

Formule moléculaire |

C9H15N |

Poids moléculaire |

137.22 g/mol |

Nom IUPAC |

10-azatricyclo[5.2.1.04,10]decane |

InChI |

InChI=1S/C9H15N/c1-2-8-5-6-9-4-3-7(1)10(8)9/h7-9H,1-6H2 |

Clé InChI |

BJHFNGSEPGDKLG-UHFFFAOYSA-N |

SMILES |

C1CC2CCC3N2C1CC3 |

SMILES canonique |

C1CC2CCC3N2C1CC3 |

Synonymes |

1H-Pyrrolo[2,1,5-cd]pyrrolizine,octahydro-,(2aalpha,4aalpha,6aalpha)-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

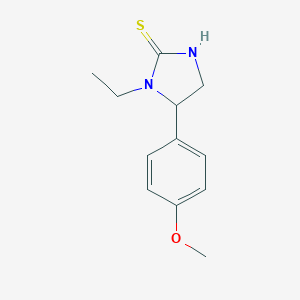

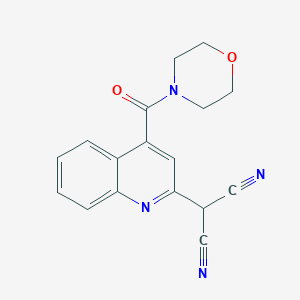

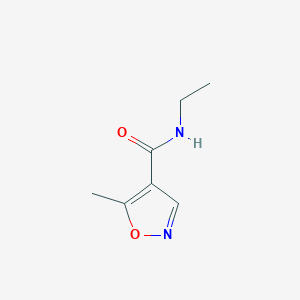

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)

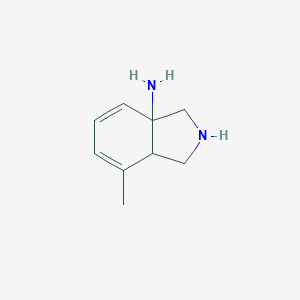

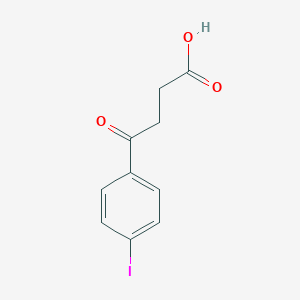

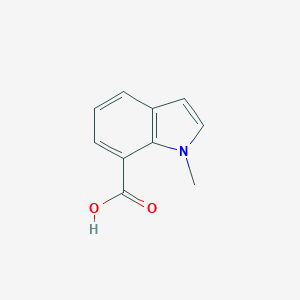

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)

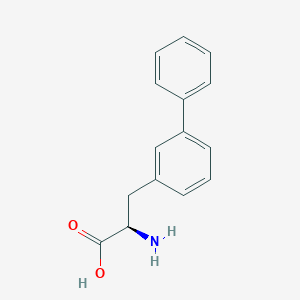

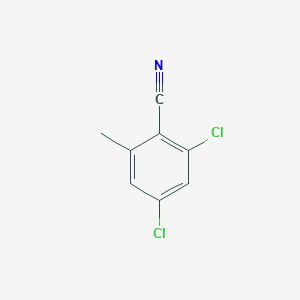

![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)